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Introduction
The interaction between the Tether containing UBX domain for GLUT4 (TUG) and Golgin-160

is a critical regulatory point in insulin-stimulated glucose uptake. In unstimulated adipocytes

and muscle cells, TUG acts as a tether, retaining GLUT4 storage vesicles (GSVs) intracellularly

by linking them to the Golgi matrix. This tethering function is mediated, in part, by the binding of

the C-terminal region of TUG to the Golgi matrix protein Golgin-160.[1][2] Upon insulin

stimulation, a signaling cascade leads to the proteolytic cleavage of TUG. This cleavage event

separates the N-terminal GLUT4-binding domain from the C-terminal Golgi-anchoring domain,

thereby releasing the GSVs for translocation to the plasma membrane and subsequent glucose

uptake.[1][2][3]

Understanding the dynamics of the TUG-Golgin-160 interaction is paramount for elucidating the

mechanisms of insulin resistance and for the development of novel therapeutic strategies for

metabolic diseases. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to

study protein-protein interactions within their native cellular context. This document provides

detailed protocols and application notes for the successful co-immunoprecipitation of TUG and

Golgin-160.
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The interaction between TUG and Golgin-160 is a key component of a PI3K-independent

insulin signaling pathway. In the basal state, intact TUG binds to both GLUT4 on the GSVs and

to Golgin-160 on the Golgi apparatus, effectively sequestering the glucose transporters. Insulin

signaling activates the GTPase TC10α, which, through its effector PIST, relieves the inhibition

of the protease Usp25m.[3] Usp25m then cleaves TUG, disrupting its interaction with Golgin-

160 and liberating the GSVs for their journey to the cell surface.
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Caption: Insulin signaling pathway leading to TUG cleavage and GLUT4 translocation.
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Experimental Protocols
Co-immunoprecipitation of Endogenous TUG and
Golgin-160 from 3T3-L1 Adipocytes
This protocol is adapted from methodologies used for studying Golgi-associated protein

interactions.

Materials:

Differentiated 3T3-L1 adipocytes

Phosphate-buffered saline (PBS), ice-cold

Co-IP Lysis Buffer: 25 mM HEPES (pH 7.1), 125 mM potassium acetate, 2.5 mM magnesium

acetate, 1 mM DTT, 0.5% (v/v) Triton X-100, supplemented with protease and phosphatase

inhibitor cocktails (e.g., Sigma-Aldrich)

Anti-TUG antibody (for immunoprecipitation)

Anti-Golgin-160 antibody (for Western blotting)

Normal Rabbit IgG (isotype control)

Protein A/G agarose beads

Wash Buffer: Co-IP Lysis Buffer without protease/phosphatase inhibitors

SDS-PAGE sample buffer (Laemmli buffer)

Procedure:

Cell Culture and Treatment:

Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes.

For studying the effect of insulin, serum-starve the cells for 2-4 hours, then stimulate with

100 nM insulin for 20-30 minutes at 37°C. A non-stimulated control should be processed in
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parallel.

Cell Lysis:

Wash cell monolayers twice with ice-cold PBS.

Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

Pre-clearing the Lysate:

Determine the protein concentration of the lysate using a BCA assay.

To 1 mg of total protein, add 20 µL of a 50% slurry of Protein A/G agarose beads.

Incubate on a rotator for 1 hour at 4°C.

Centrifuge at 1,000 x g for 1 minute at 4°C.

Carefully transfer the supernatant to a new tube, avoiding the beads.

Immunoprecipitation:

Add 2-4 µg of anti-TUG antibody to the pre-cleared lysate. As a negative control, add an

equivalent amount of Normal Rabbit IgG to a separate aliquot of lysate.

Incubate on a rotator for 4 hours to overnight at 4°C.

Add 40 µL of a 50% slurry of Protein A/G agarose beads.

Incubate on a rotator for an additional 1-2 hours at 4°C.
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Washing:

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Carefully aspirate the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the

beads and aspirate the supernatant.

Elution and Sample Preparation:

After the final wash, carefully remove all residual buffer.

Add 40 µL of 2x SDS-PAGE sample buffer to the beads.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Centrifuge at 14,000 x g for 1 minute and collect the supernatant.

Western Blot Analysis:

Resolve the immunoprecipitated proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with an anti-Golgin-160 antibody to detect the co-

immunoprecipitated protein.

It is also recommended to probe a separate blot with an anti-TUG antibody to confirm the

successful immunoprecipitation of the bait protein.

Data Presentation
Table 1: Semi-Quantitative Analysis of TUG and Golgin-160 Co-immunoprecipitation
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Condition

Input: TUG
(Relative
Densitometry
Units)

Input: Golgin-
160 (Relative
Densitometry
Units)

IP: TUG
(Relative
Densitometry
Units)

Co-IP: Golgin-
160 (Relative
Densitometry
Units)

Basal 1.00 1.00 1.00 1.00

Insulin-

Stimulated
1.00 1.00 0.98 0.45

IgG Control 1.00 1.00 0.05 0.02

Note: The data presented in this table are representative and intended for illustrative purposes.

Actual results may vary depending on experimental conditions. Densitometry values are

normalized to the basal condition.

Mandatory Visualizations
Experimental Workflow for Co-immunoprecipitation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Differentiated 3T3-L1 Adipocytes

Cell Lysis
(Co-IP Lysis Buffer)

Pre-clearing
(Protein A/G Beads)

Immunoprecipitation
(Anti-TUG Ab or IgG Control)

Capture of Immune Complexes
(Protein A/G Beads)

Washing Steps
(3x with Wash Buffer)

Elution
(SDS-PAGE Sample Buffer)

SDS-PAGE and Western Blot
(Anti-Golgin-160 & Anti-TUG)

End:
Data Analysis

Click to download full resolution via product page

Caption: Step-by-step workflow for the co-immunoprecipitation of TUG and Golgin-160.
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Conclusion
The co-immunoprecipitation of TUG and Golgin-160 is a fundamental technique for

investigating a key regulatory step in insulin-stimulated GLUT4 translocation. The provided

protocols and application notes offer a comprehensive guide for researchers to successfully

perform and interpret these experiments. Careful optimization of lysis and washing conditions is

crucial for preserving the native interaction while minimizing non-specific binding. The semi-

quantitative analysis of the co-immunoprecipitated proteins under basal and insulin-stimulated

conditions can provide valuable insights into the molecular mechanisms of insulin action and

resistance. This experimental approach is a valuable tool for academic research and for the

identification of potential drug targets in the context of metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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